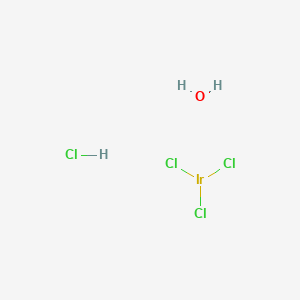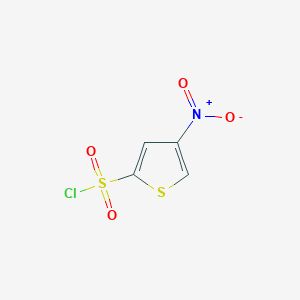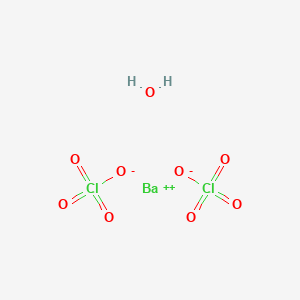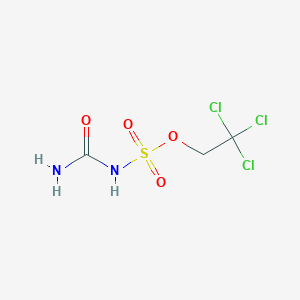
Chlorure d'iridium(III) chlorhydrate hydraté
Vue d'ensemble
Description
Iridium(III) chloride hydrate is an inorganic compound used as both a catalyst and a reagent in organic synthesis. It serves as the source of iridium in the preparation of iridium nanocatalysts .
Synthesis Analysis
The synthesis of Iridium(III) chloride hydrate involves the reaction of iridium metal or its oxide with hydrochloric acid or hydrogen chloride. The resulting compound is typically a hydrate, containing water molecules in its structure .Molecular Structure Analysis
Iridium(III) chloride hydrate has the linear formula IrCl3 · xH2O, where x represents the number of water molecules. The anhydrous basis molecular weight is 298.58 g/mol .Physical and Chemical Properties Analysis
Remember to handle Iridium(III) chloride hydrate with care due to its hazardous properties. Always follow safety precautions when working with this compound . If you need more detailed information, consider consulting relevant scientific papers or experts in the field.
Applications De Recherche Scientifique
Détection optique de l'oxygène
Le chlorure d'iridium(III) chlorhydrate hydraté peut être utilisé pour préparer des complexes de coumarine d'iridium cyclometallés qui servent de sondes pour la détection optique de l'oxygène. Cette application est importante dans les domaines où la surveillance des niveaux d'oxygène est cruciale, comme dans les systèmes biologiques ou les études environnementales .
Préparation de nanoparticules bimetalliques
Ce composé sert de source d'iridium lors de la synthèse de nanoparticules bimetalliques Ir–Ni. Ces nanoparticules ont diverses applications, notamment la catalyse et la science des matériaux en raison de leurs propriétés électroniques et structurales uniques .
Catalyse
Le chlorure d'iridium(III) chlorhydrate hydraté est utilisé comme catalyseur pour les réactions d'oxydation en présence de cérium (IV). Ses propriétés catalytiques sont essentielles en synthèse organique et dans les procédés chimiques industriels .
Électrodéposition et barre étalon du mètre
Le composé est utilisé dans l'électrodéposition d'iridium, qui fournit un revêtement dur et résistant à la corrosion. Il a également joué un rôle dans la fabrication de la barre étalon du mètre de Paris, mettant en évidence son importance historique dans la mesure de précision .
Fabrication d'électrodes
En raison de ses propriétés électriques, le chlorure d'iridium(III) chlorhydrate hydraté est utilisé dans la fabrication d'électrodes. Ces électrodes sont essentielles dans diverses applications électrochimiques, notamment les batteries et les capteurs .
Catalyseur d'hydrodésoxygénation
Il peut être utilisé comme précurseur pour les catalyseurs d'iridium supportés sur carbone utilisés dans l'hydrodésoxygénation de l'hydroxyméthylfurfural. Ce processus est essentiel pour convertir les composés dérivés de la biomasse en composants de carburant .
Mécanisme D'action
Target of Action
Iridium(III) chloride hydrochloride hydrate is primarily used as a catalyst and a reagent in organic synthesis . It serves as the source of iridium in the preparation of iridium nanocatalysts . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The exact mode of action of Iridium(III) chloride hydrochloride hydrate is dependent on the specific reaction it is involved in. As a catalyst, it accelerates chemical reactions by providing an alternative reaction pathway with a lower activation energy . In the case of organic synthesis, it can facilitate the formation of new bonds between organic molecules .
Biochemical Pathways
The biochemical pathways affected by Iridium(III) chloride hydrochloride hydrate are largely dependent on the specific reactions it catalyzes. For instance, it can be used as a precursor in the preparation of iridium-incorporated cobalt nanofibers and carbon-supported iridium catalysts for the hydrodeoxygenation of hydroxymethylfurfural . These reactions involve complex biochemical pathways that lead to the formation of the desired products.
Result of Action
The result of the action of Iridium(III) chloride hydrochloride hydrate is the facilitation of chemical reactions, leading to the formation of desired products more efficiently . On a molecular and cellular level, it can enable the formation of new bonds between organic molecules, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of Iridium(III) chloride hydrochloride hydrate can be influenced by various environmental factors. For instance, it is known to be hygroscopic and can absorb moisture from the environment . Its storage temperature is typically kept at 2-8°C . Furthermore, it is known to be insoluble in water in its anhydrous form, but its hydrated derivative is soluble . These factors can affect its reactivity and effectiveness as a catalyst.
Propriétés
IUPAC Name |
trichloroiridium;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPRRAOCEABMND-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl[Ir](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H3IrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584414 | |
| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717927-65-6 | |
| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRIDIUM(III) CHLORIDE HYDROCHLORIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)

![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)

![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)








